3-Methyl-4-phenylfuran-2,5-dione
Overview
Description
3-Methyl-4-phenylfuran-2,5-dione is a chemical compound used in scientific research . It belongs to the class of furans, which are heterocyclic compounds . The CAS number of this compound is 41016-29-9 .
Molecular Structure Analysis
The molecular formula of this compound is C11H8O3 . The molecular weight is 188.18 . Unfortunately, the search results do not provide more detailed information about the molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point, but the exact value is not provided in the search results . The compound has a rotatable bond count of 1, a hydrogen bond donor count of 0, and a hydrogen bond acceptor count of 3 .Scientific Research Applications
Synthesis of Antifungal Compounds
3-Methyl-4-phenylfuran-2,5-dione has been utilized in the synthesis of antifungal compounds, particularly Gymnoascolide A. This synthesis involves chemoselective coupling reactions and regioselective reductions, highlighting the compound's utility in creating biologically active molecules (Baag & Argade, 2008).
Chemical Transformation Studies
Studies have explored the reaction pathways of derivatives of this compound. For example, 4-benzoyl-5-phenylfuran-2,3-dione's reaction with specific phosphoranes forms adducts, offering insights into structural characteristics and reaction mechanisms of these derivatives (Koz’minykh et al., 2006).
Study of Molecular Interaction and Structure
Research on related compounds like 5-aryl-4-methyl-2,3-dihydrofuran-2,3-diones has provided insights into molecular interactions and structural dynamics. This includes studying reactions with different nucleophiles and using spectroscopic techniques for understanding reaction mechanisms (Zalesov & Kozlov, 2002).
Synthesis of Diverse Organic Compounds
This compound derivatives have been used to synthesize various organic compounds. For instance, 2-acyl-3-methylthiofurans were obtained from enolates by reaction with iodine, demonstrating the compound's versatility in organic synthesis (Tinggaard et al., 1989).
Development of Enzyme Inhibitors
Derivatives of this compound have been studied for their potential as enzyme inhibitors. Research on 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives revealed their efficacy as inhibitors of glycolic acid oxidase, with implications for medical and pharmacological applications (Rooney et al., 1983).
Polymerization and Material Science
In the field of materials science, this compound derivatives have been used in the synthesis of polyfunctionalized furans, contributing to the development of new materials with potential applications in various industries (Onitsuka & Nishino, 2003).
Safety and Hazards
properties
IUPAC Name |
3-methyl-4-phenylfuran-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c1-7-9(11(13)14-10(7)12)8-5-3-2-4-6-8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXXGYZTCHZBPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC1=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40305581 | |
Record name | 3-Methyl-4-phenylfuran-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40305581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
41016-29-9 | |
Record name | NSC171189 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171189 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Methyl-4-phenylfuran-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40305581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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